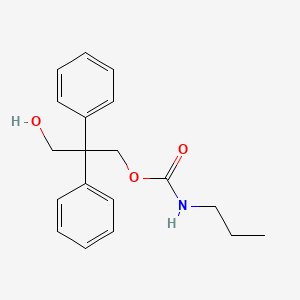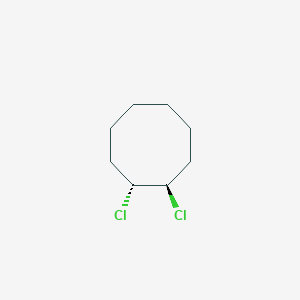
(1R,2R)-1,2-Dichlorocyclooctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1,2-Dichlorocyclooctane is a chiral organic compound with the molecular formula C8H14Cl2 It is a derivative of cyclooctane, where two chlorine atoms are attached to the first and second carbon atoms in a trans configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-Dichlorocyclooctane typically involves the chlorination of cyclooctane. One common method is the free radical chlorination, where cyclooctane is treated with chlorine gas under ultraviolet light. This reaction proceeds through a radical mechanism, resulting in the formation of the dichlorinated product.
Another method involves the use of a diastereoselective approach, where a chiral auxiliary is used to induce the formation of the (1R,2R) isomer specifically. This method often requires the use of specific catalysts and reaction conditions to achieve high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of such reactors can enhance the yield and purity of the product. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-1,2-Dichlorocyclooctane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of diols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cyclooctene.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form cyclooctane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of 1,2-cyclooctanediol.
Elimination: Formation of cyclooctene.
Oxidation: Formation of cyclooctanone.
Reduction: Formation of cyclooctane.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-1,2-Dichlorocyclooctane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules. It is also used in stereochemical studies to understand reaction mechanisms and selectivity.
Biology: Investigated for its potential as a ligand in the development of chiral catalysts for asymmetric synthesis.
Medicine: Explored for its potential use in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of (1R,2R)-1,2-Dichlorocyclooctane in chemical reactions involves the interaction of its chlorine atoms with various reagents. In substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the chlorine atoms are removed, leading to the formation of double bonds. The stereochemistry of the compound plays a crucial role in determining the outcome of these reactions, as the spatial arrangement of atoms affects the reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2S)-1,2-Dichlorocyclooctane: The enantiomer of (1R,2R)-1,2-Dichlorocyclooctane, with similar chemical properties but different stereochemistry.
1,2-Dichlorocyclohexane: A smaller ring analog with different ring strain and reactivity.
1,2-Dibromocyclooctane: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity and physical properties.
Uniqueness
This compound is unique due to its specific stereochemistry, which makes it valuable in asymmetric synthesis and chiral catalysis. Its larger ring size compared to cyclohexane derivatives also imparts different physical and chemical properties, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
22828-42-8 |
|---|---|
Molekularformel |
C8H14Cl2 |
Molekulargewicht |
181.10 g/mol |
IUPAC-Name |
(1R,2R)-1,2-dichlorocyclooctane |
InChI |
InChI=1S/C8H14Cl2/c9-7-5-3-1-2-4-6-8(7)10/h7-8H,1-6H2/t7-,8-/m1/s1 |
InChI-Schlüssel |
KHSNPEAMNSUMAG-HTQZYQBOSA-N |
Isomerische SMILES |
C1CCC[C@H]([C@@H](CC1)Cl)Cl |
Kanonische SMILES |
C1CCCC(C(CC1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![s-(2-{[6-(Cyclopentyloxy)hexyl]amino}ethyl) hydrogen sulfurothioate](/img/structure/B14705844.png)
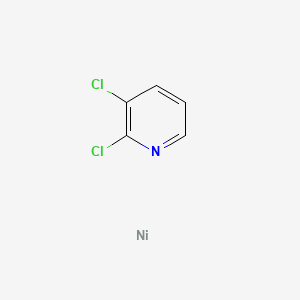
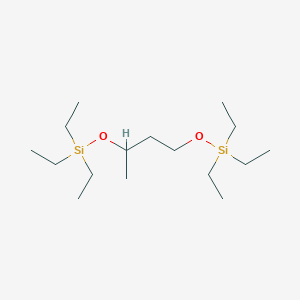
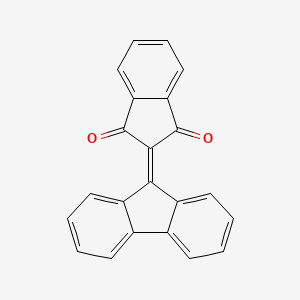
![3H-4,9a-Methanonaphtho[1,2-c]furan-1,3(4H)-dione](/img/structure/B14705852.png)
![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethanol](/img/structure/B14705856.png)
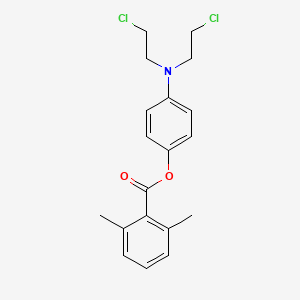
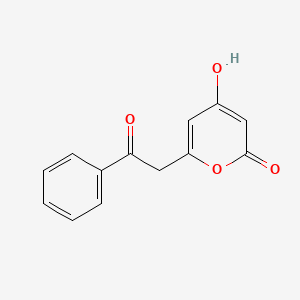
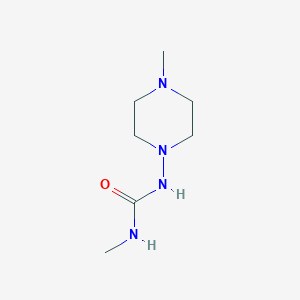

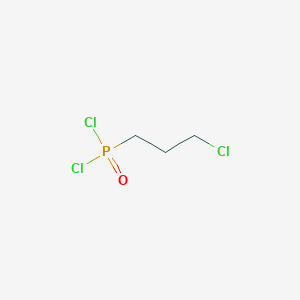
![Pyrimidine, 2,2'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14705907.png)
